4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorine atom, a hydroxy group, a thiophene ring, and a benzenesulfonamide moiety, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-hydroxy-3-(thiophen-3-yl)propylamine, and 3-methylbenzenesulfonamide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide: Similar structure with a chlorine atom instead of a methyl group.
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide moiety.
Uniqueness
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzenesulfonamide moiety, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-10-8-12(2-3-13(10)15)21(18,19)16-6-4-14(17)11-5-7-20-9-11/h2-3,5,7-9,14,16-17H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVFFOMXEXDLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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